REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[OH:10].F[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].FC1C=CC=C([O:36][CH3:37])C=1OC1C=CC=CC=1N.[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[O:10][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].[S:40]1[CH:41]=[CH:42][N:43]=[C:39]1[NH:38][C:37](=[O:36])[NH2:18]
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)OC)O
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
2-(2-fluoro-6-methoxyphenoxy)aniline
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)OC
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
2-(2-fluoro-6-methoxyphenoxy)aniline
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 64% |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |